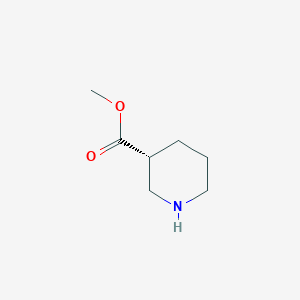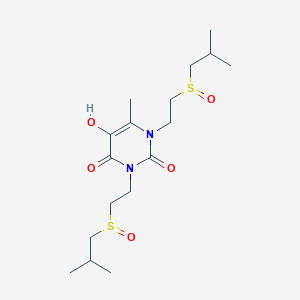
1,3-Bis(isobutylsulfinylethyl)-5-hydroxy-6-methyluracil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(isobutylsulfinylethyl)-5-hydroxy-6-methyluracil, also known as KMUP-1, is a novel compound that has been synthesized for potential use as a therapeutic agent in various diseases. It has been found to possess anti-inflammatory, anti-oxidative, and anti-tumor properties, making it a promising candidate for further research.
Mechanism of Action
The exact mechanism of action of 1,3-Bis(isobutylsulfinylethyl)-5-hydroxy-6-methyluracil is not fully understood. However, it has been suggested that it may act by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in the pathogenesis of various diseases.
Biochemical and physiological effects:
1,3-Bis(isobutylsulfinylethyl)-5-hydroxy-6-methyluracil has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It also has antioxidant properties that can protect against oxidative stress-induced damage. Additionally, it has been shown to inhibit tumor cell growth and induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
1,3-Bis(isobutylsulfinylethyl)-5-hydroxy-6-methyluracil has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to be stable under various conditions. However, its low solubility in water can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret results.
Future Directions
There are several future directions for research on 1,3-Bis(isobutylsulfinylethyl)-5-hydroxy-6-methyluracil. One potential area of study is its use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of study is its potential use in cancer treatment, either alone or in combination with other therapeutic agents. Additionally, further research is needed to fully understand its mechanism of action and to identify potential side effects.
Synthesis Methods
1,3-Bis(isobutylsulfinylethyl)-5-hydroxy-6-methyluracil can be synthesized through a multi-step process that involves the reaction of several chemical compounds. The synthesis begins with the reaction of 5-hydroxy-6-methyluracil with isobutylsulfinylacetaldehyde, followed by the reaction with iodine and sodium hydroxide. The final step involves the reaction of the intermediate product with isobutylsulfinylacetic acid.
Scientific Research Applications
1,3-Bis(isobutylsulfinylethyl)-5-hydroxy-6-methyluracil has been studied extensively in various scientific fields for its potential therapeutic applications. It has been found to possess anti-inflammatory properties that can be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. It has also been shown to have anti-tumor properties that make it a potential candidate for cancer treatment.
properties
CAS RN |
180274-07-1 |
|---|---|
Product Name |
1,3-Bis(isobutylsulfinylethyl)-5-hydroxy-6-methyluracil |
Molecular Formula |
C17H30N2O5S2 |
Molecular Weight |
406.6 g/mol |
IUPAC Name |
5-hydroxy-6-methyl-1,3-bis[2-(2-methylpropylsulfinyl)ethyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C17H30N2O5S2/c1-12(2)10-25(23)8-6-18-14(5)15(20)16(21)19(17(18)22)7-9-26(24)11-13(3)4/h12-13,20H,6-11H2,1-5H3 |
InChI Key |
GNYXLPBKFMPMHV-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(C(=O)N1CCS(=O)CC(C)C)CCS(=O)CC(C)C)O |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1CCS(=O)CC(C)C)CCS(=O)CC(C)C)O |
synonyms |
1,3-Bis(2-((2-methylpropyl)sulfinyl)ethyl)-5-hydroxy-6-methyl-2,4(1H,3 H)-pyrimidinedione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



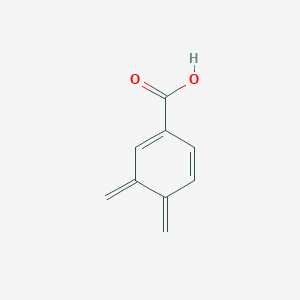
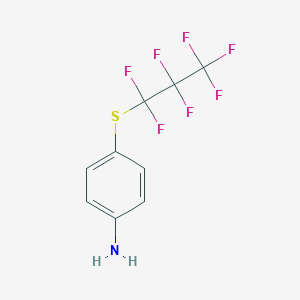

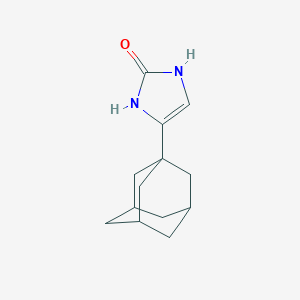
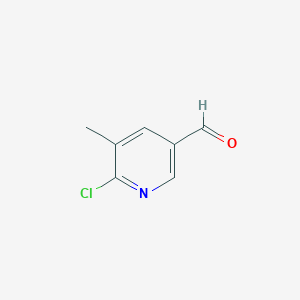





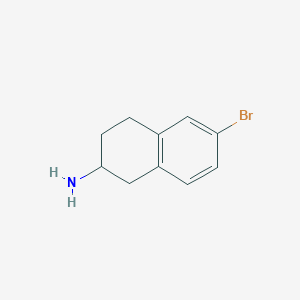
![1-[2-(4-Methoxyphenyl)ethenyl]pyrrolidine-2,5-dione](/img/structure/B67608.png)
